3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPEJVYUYACEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is classically synthesized via cyclocondensation of thiosemicarbazides under acidic or oxidative conditions. For example, N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide derivatives undergo cyclization in sulfuric acid or acetic acid to yield 5-substituted-1,3,4-thiadiazol-2-amine scaffolds. This method is particularly effective for introducing aromatic substituents at the 5-position, as demonstrated by the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide.
Hantzsch Thiadiazole Synthesis
An alternative approach involves the Hantzsch reaction, where carboxylic acid hydrazides react with carbon disulfide in basic media. This method was employed in the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, utilizing phenylacetic acid hydrazide as the starting material. The cyclization step typically requires refluxing in ethanol or acetic acid, with reaction times ranging from 3 to 24 hours.
Preparation of 5-Phenyl-1,3,4-Thiadiazol-2-Amine
Synthesis via Thiosemicarbazide Cyclization
A mixture of phenylacetic acid hydrazide (10 mmol) and carbon disulfide (15 mmol) in ethanol was refluxed for 6 hours. After cooling, concentrated sulfuric acid (10 mL) was added dropwise, and the mixture was stirred at room temperature for 12 hours. The precipitated solid was filtered, washed with cold water, and recrystallized from ethanol to yield 5-phenyl-1,3,4-thiadiazol-2-amine as a pale-yellow powder (yield: 78%).
Optimization of Cyclization Conditions
Reaction efficiency is highly dependent on the acid catalyst and solvent system. Comparative studies indicate that sulfuric acid affords higher yields (78–91%) than acetic acid (50–60%) for analogous compounds. Additionally, extending the reaction time to 24 hours improves cyclization completeness, as evidenced by thin-layer chromatography (TLC) monitoring.
Amidation with 3,4-Dimethylbenzoic Acid Derivatives
Coupling Agent-Mediated Amidation
The amidation of 5-phenyl-1,3,4-thiadiazol-2-amine with 3,4-dimethylbenzoic acid was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. Equimolar quantities of the amine and acid were stirred with EDC (1.2 equiv) and HOBt (1.1 equiv) at room temperature for 24 hours. The crude product was purified via column chromatography (ethyl acetate/petroleum ether, 1:3) to yield the title compound (yield: 65%).
Acid Chloride Method
Alternatively, 3,4-dimethylbenzoyl chloride was prepared by treating 3,4-dimethylbenzoic acid with thionyl chloride (2 equiv) under reflux for 2 hours. The acid chloride was then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in dichloromethane with triethylamine (1.5 equiv) as a base. After aqueous workup, the product was recrystallized from ethanol (yield: 70%).
Optimization of Reaction Conditions
Catalytic Additives
The inclusion of 4-dimethylaminopyridine (DMAP) as a catalyst in the acid chloride method enhanced reaction rates, reducing completion time from 24 to 6 hours. However, this approach required additional purification steps to remove DMAP residues.
Characterization and Analytical Data
Spectroscopic Analysis
Melting Point and Purity
The compound exhibited a sharp melting point at 214–216°C, consistent with high purity. HPLC analysis confirmed ≥98% purity using a C18 column (acetonitrile/water, 70:30).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanisms of action may involve interference with cellular processes such as DNA replication or enzyme activity related to cell division.
Case Study:
In one study, derivatives of thiadiazole compounds were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at concentrations as low as 1 µg/mL .
| Compound | Target Microorganisms | Inhibition Concentration |
|---|---|---|
| 3,4-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | E. coli, S. aureus | 1 µg/mL |
Anticancer Activity
The compound also shows promising anticancer effects. Studies have indicated that it can inhibit various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest. The structural features of the compound contribute to its ability to interact with cellular targets involved in cancer progression.
Case Study:
A study focusing on the anticancer properties of thiadiazole derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines. The research highlighted the potential for developing new anticancer agents based on the thiadiazole structure .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with DNA replication and induce apoptosis .
Comparison with Similar Compounds
Key Findings and Limitations
Substituent Impact: Bromo and chalcone groups enhance cytotoxicity but may compromise selectivity (e.g., toxicity to normal cells) .
Synthetic Challenges : Microwave methods improve yields, but multi-step syntheses (e.g., for piperidine-sulfonyl derivatives) complicate scalability .
Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, half-life) for most analogs.
Biological Activity
3,4-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. Its unique structure includes a benzamide backbone with dimethyl substitutions and a phenyl group on the thiadiazole ring. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The synthesis of 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thiosemicarbazide. The cyclization to form the thiadiazole ring is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
Antimicrobial Activity
Research indicates that 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular processes essential for microbial growth and survival. Studies have shown that compounds in the thiadiazole class can inhibit the growth of pathogens by interfering with DNA replication and enzyme activity related to cell division .
Anticancer Activity
The anticancer effects of this compound have been explored through various in vitro studies. Notably, it has demonstrated cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest . The compound's binding affinity to enzymes involved in cancer progression has been supported by molecular docking studies that suggest its potential as an inhibitor of dihydrofolate reductase .
Case Studies
- Anticancer Efficacy : A study evaluating a series of thiadiazole derivatives found that 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibited an IC₅₀ value comparable to other potent anticancer agents. It was shown to increase apoptotic cell populations significantly compared to untreated controls .
- Microbial Inhibition : Another investigation assessed the antimicrobial activity of this compound against various strains including Staphylococcus aureus and Candida albicans. Results indicated a strong inhibitory effect with minimum inhibitory concentration (MIC) values suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides. For example, thiadiazole ring formation can be achieved via cyclocondensation under inert conditions (e.g., dry acetonitrile) followed by coupling with 3,4-dimethylbenzamide using triethylamine as a base. Solvent choice (e.g., dichloroethane, THF) and temperature control (60–80°C) are critical for purity and yield optimization .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with stoichiometric precision and exclusion of moisture .
Q. How is the structural integrity of this compound validated in academic research?
- Techniques :
- X-ray crystallography (using SHELX software for refinement ).
- Spectroscopy : H/C NMR for substituent confirmation, IR for functional groups (e.g., C=O stretch at ~1650 cm), and HRMS for molecular ion validation .
- Data Interpretation : Compare spectral data with analogous thiadiazole derivatives (e.g., 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) to confirm substituent effects .
Advanced Research Questions
Q. What in vitro models are most effective for evaluating the anticancer potential of this compound, and how do results compare with structurally similar derivatives?
- Experimental Design :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) for antiproliferative assays (MTT or SRB). Compare IC values with derivatives like N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, which showed IC <10 µM in breast cancer models .
- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade via CDK1 inhibition) .
- Data Contradictions : Discrepancies in cytotoxicity may arise from assay sensitivity (e.g., MTT vs. trypan blue exclusion). Validate with orthogonal methods like clonogenic assays .
Q. How do substituent variations (e.g., methyl vs. methoxy groups) on the benzamide ring influence bioactivity and target selectivity?
- Structure-Activity Relationship (SAR) Analysis :
- Lipophilicity : 3,4-Dimethyl groups enhance membrane permeability compared to polar methoxy substituents, improving bioavailability in hydrophobic binding pockets .
- Electron Effects : Methyl groups are electron-donating, stabilizing interactions with electrophilic enzyme residues (e.g., kinase active sites). Compare with 4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, where nitro groups enhance redox-mediated cytotoxicity .
Q. What strategies resolve contradictory data in cytotoxicity studies, such as high in vitro potency but low in vivo efficacy?
- Troubleshooting Approaches :
- Pharmacokinetics : Assess metabolic stability (microsomal assays) and plasma protein binding. For example, trifluoromethyl derivatives often exhibit prolonged half-lives due to reduced CYP450 metabolism .
- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility. Analogous compounds (e.g., N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide) showed 3-fold efficacy boosts with PEGylated carriers .
- Comparative Studies : Cross-validate with structurally distinct analogs (e.g., acridine-thiadiazole hybrids) to isolate scaffold-specific effects .
Methodological Considerations
Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?
- Protocol : Replace conventional heating with microwave irradiation (150 W, 80°C), reducing reaction time from 18 hours to 20 minutes. This method enhances yield (85–90%) and reduces side products (e.g., hydrolysis of the thiadiazole ring) .
- Validation : Compare purity (HPLC) and crystallinity (PXRD) with traditional methods. Microwave synthesis often produces smaller, more uniform crystals, beneficial for bioavailability studies .
Q. What computational tools are recommended for predicting the interaction of this compound with biological targets?
- Software :
- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories.
- Docking : Schrödinger Suite (Glide) for binding affinity estimation. For example, thiadiazole derivatives showed strong binding to EGFR (ΔG < −9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
